4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole is a compound with the molecular formula and a molecular weight of approximately 185.19 g/mol. This compound features a unique structure characterized by a pyrrolo[2,3-d]pyrimidine core linked to a pyrazole moiety. Its IUPAC name is 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, and it is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting various biological pathways .
-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole is a heterocyclic compound, meaning it contains atoms from different elements in its ring structures. Studies have been conducted on the synthesis and characterization of this compound. For instance, a research article describes the synthesis of this compound using a multi-step process and its subsequent characterization using various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
[^1] "Design, Synthesis, and Antibacterial Activity of Novel Pyrazolo[1,5-a]pyrimidine Derivatives Containing a Pyrrolo[2,3-d]pyrimidine Moiety" by Xiaoyu Yang et al. in Molecules (2016),
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole exhibits significant biological activity, particularly as an inhibitor of Janus Kinases (JAKs). JAK inhibitors are important in treating various inflammatory and autoimmune diseases. The compound has been noted as an impurity in Ruxolitinib, a well-known JAK inhibitor used in clinical settings for conditions like myelofibrosis and polycythemia vera . Additionally, it may possess anticancer properties due to its ability to interfere with cell signaling pathways involved in tumor growth.
The synthesis of 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole typically involves multi-step organic reactions:
The primary applications of 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole include:
Studies have shown that 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole interacts with various biological targets through its ability to inhibit JAK enzymes. These interactions can lead to downstream effects on cytokine signaling pathways, making it valuable in understanding inflammatory processes and developing therapeutics against related disorders. Research continues to explore its pharmacokinetics and pharmacodynamics to optimize its therapeutic potential.
Several compounds share structural similarities with 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ruxolitinib | JAK Inhibitor | First FDA-approved JAK inhibitor for myelofibrosis |
| Baricitinib | JAK Inhibitor | Selective for JAK1; used for rheumatoid arthritis |
| Tofacitinib | JAK Inhibitor | Oral treatment for rheumatoid arthritis |
| 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | Structural analog | Impurity of Ruxolitinib; similar biological activity |
The uniqueness of 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole lies in its specific structural arrangement that allows it to interact effectively with JAK enzymes while potentially offering distinct pharmacological properties compared to its analogs. Its role as an impurity in established drugs also highlights its relevance in pharmaceutical research and development.
The leucine-rich repeat kinase 2 (LRRK2) represents a critical target for neurodegenerative disorders, and substituent optimization on the 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole scaffold has proven instrumental in enhancing binding affinity. Docking studies reveal that the aminopyrazole motif occupies the ATP-binding site, with the pyrrolo[2,3-d]pyrimidine core forming hydrogen bonds with the hinge region [5]. Key substituent effects include:
Table 1: Substituent Effects on LRRK2 Inhibition
| Substituent Position | Functional Group | Binding Affinity (IC₅₀) | Selectivity Ratio (LRRK2 vs. JAK2) |
|---|---|---|---|
| C-5 | Methoxy | 3.2 nM | >100-fold |
| Solvent-front | Morpholine carboxamide | 4.8 nM | >50-fold |
| Back pocket | Trifluoromethyl | 2.7 nM | >80-fold |
These modifications collectively address pharmacokinetic challenges while preserving high LRRK2 affinity [5].
The pyrrolo[2,3-d]pyrimidine core serves as an ATP mimetic, with its nitrogen atoms engaging in critical hydrogen bonding interactions. In RET kinase inhibition, the N1 and N3 positions form dual hydrogen bonds with the backbone NH and carbonyl of Glu805 and Met806 in the hinge region, respectively [2]. Core modifications yield stark activity differences:
Table 2: Core Modifications and RET Kinase Inhibition
| Core Structure | RET-wt IC₅₀ (nM) | Solubility (μg/mL) | Hydrogen Bonds with Hinge |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | 3.2 | 12.4 | 2 |
| Thieno[2,3-d]pyrimidine | 48 | 9.8 | 1 |
| 9H-Pyrrolo[2,3-d]pyrimidine | 5.1 | 4.9 | 2 |
The core's planar geometry also enables π-π stacking with Phe891 in RET's DFG motif, contributing to type II inhibition profiles [2].
Pyrazole ring substitutions dictate selectivity across kinase families. In CDK4/6 inhibitors, 4-pyrazolyl groups confer >200-fold selectivity over CDK1/2 by exploiting differences in the hydrophobic back pocket [6]:
Table 3: Pyrazole Substitution Effects on Kinase Selectivity
| Substitution Position | Group | CDK4/6 IC₅₀ (nM) | RET IC₅₀ (nM) | Selectivity (CDK4/6 vs. RET) |
|---|---|---|---|---|
| C-3 | Bromine | 8 | 1200 | 150-fold |
| N-1 | Methyl | 15 | >1000 | >66-fold |
| C-5 | tert-Butylisoxazole | 22 | 4.1 | 0.18-fold |
Notably, 1,4-disubstituted pyrazoles exhibit superior RET selectivity compared to 1,3-analogues due to optimal alignment with the glycine-rich loop [2].
The chemical compound 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole represents a significant heterocyclic scaffold in medicinal chemistry, particularly noted for its kinase inhibitory properties [1] . This compound features a molecular weight of 185.19 grams per mole and exhibits a unique structural architecture characterized by a pyrrolo[2,3-d]pyrimidine core linked to a pyrazole moiety [1] [3]. The compound has gained attention as a potential kinase inhibitor, particularly demonstrating activity against Janus Kinases and serving as an impurity in the development of Ruxolitinib .
X-ray crystallographic analysis has emerged as the gold standard for understanding protein-ligand interactions at the atomic level, providing critical insights into the binding modes of kinase inhibitors [4] [5]. The structural features of protein kinases consist of two primary domains: a smaller domain containing the catalytic center and a larger domain that regulates enzyme activity [6]. The catalytic domain features a highly conserved adenosine triphosphate-binding pocket that contains three residues required for adenosine triphosphate binding and a catalytic aspartate that facilitates phosphoryl transfer [4] [6].
Crystallographic studies of kinase-inhibitor complexes have revealed multiple distinct binding modes that depend on specific binding locations and conformational aspects of the target kinase [7]. The most commonly observed binding mode, termed Type I, involves the inhibitor binding to the adenosine triphosphate site with the activation loop assuming a conformation conducive to phosphate transfer [8]. Type I inhibitors typically possess heterocyclic structures that exploit the hydrophobic adenine binding pocket and form zero to three hydrogen bonds to the kinase hinge segment [8].
Recent crystallographic investigations have demonstrated the importance of the Asp-Phe-Gly motif conformation in determining inhibitor binding preferences [9] [7]. Studies have shown that 95% of kinase structures with the active Asp-Phe-Gly-in conformation also have the C-helix in the active position, while 77% of kinase structures in a common inactive Asp-Phe-Gly-in conformation have the C-helix in the out position [4].
Table 1: Representative X-Ray Crystallographic Studies of Kinase Domain Complexes
| PDB ID | Kinase | Inhibitor Type | Resolution (Å) | Binding Mode | Key Interactions |
|---|---|---|---|---|---|
| 1QCF | HCK | Pyrazolopyrimidine | 2.0 | Type I | Hinge binding |
| 7UP5 | MSK1 | Pyrrolopyrimidine | High | Covalent | Cys440 covalent |
| 6ZLN | CLK1 | Related scaffold | High | Type I | L244 hinge |
| 7BJJ | CHK1 mutant | Pyrazolopyrimidine | High | Dual mode | Glu85/Ala87 |
| 7BKO | CHK1 wild-type | Pyrazolopyrimidine | High | Dual mode | Glu85/Cys87 |
The structural analysis of pyrrolopyrimidine compounds, which share structural similarity with 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole, has revealed critical binding interactions [10] [11]. These compounds typically bind at the adenosine triphosphate site and induce specific conformational changes in the kinase domain [12] [11]. Co-crystallization studies have demonstrated that such inhibitors can stabilize different conformational states of the kinase, including both active and inactive forms [12] [13].
The analysis of protein kinase crystal structures has been systematically organized through databases such as the Kinase Knowledge Base, which covers all human kinase domain structures deposited in the Protein Data Bank [14]. This database employs a common numbering scheme that enables efficient cross-comparisons and automatic annotation of conserved residues and motifs [14]. Through comprehensive structural analysis, researchers have identified that 90% of kinases possess at least one stabilizing interaction for the hinge region, which represents a previously undescribed structural feature [14].
Molecular dynamics simulations have become increasingly important for understanding protein allostery and the dynamic behavior of kinase-inhibitor complexes [15] [16]. These computational approaches enable the discovery of allosteric binding sites and determination of mechanistic bases for allosteric regulation [15]. Molecular dynamics simulations can capture the motions of protein constituent atoms, providing insights into conformational changes that occur upon ligand binding [15] [17].
The application of molecular dynamics simulations to kinase systems has revealed significant insights into allosteric communication networks [17]. Studies of the ABL kinase domain using multiscale simulation approaches have demonstrated how conformational transitions between active and inactive states employ allosteric regulatory switches to modulate intramolecular communication networks between the adenosine triphosphate site, substrate binding region, and allosteric binding pocket [17].
Table 2: Molecular Dynamics Simulation Approaches for Allosteric Binding Analysis
| Study Focus | Simulation Time | Analysis Method | Key Findings | Applications |
|---|---|---|---|---|
| Allosteric networks | 100+ ns | Correlation analysis | Communication pathways | Drug design |
| Conformational sampling | 1-2 hours | Normal modes | Cryptic site detection | Allosteric prediction |
| Binding pocket dynamics | Microseconds | MM-GBSA | Energy decomposition | Binding affinity |
| Kinase regulation | Extended | Network analysis | Regulatory switches | Target validation |
| Long-range communication | Multi-scale | Markov models | Allosteric coupling | Mechanism studies |
Advanced molecular dynamics approaches have been developed to identify allosteric sites based on residue-residue interaction energy differences [18]. These methods calculate interaction energies within allosteric sites using molecular mechanics and employ conformational ensembles generated by molecular dynamics simulations [18]. Studies have shown that distinct interaction energy differences greater than 25% can effectively identify known allosteric sites [18].
The detection of allosteric networks using molecular dynamics simulations involves analyzing correlated motions and identifying communication pathways [16]. Methods for calculating residue-pair correlations from atomic fluctuations and mutual information can be combined with contact information to identify allosteric networks and dynamically cluster systems into highly correlated communities [16]. These approaches have been successfully applied to various enzyme systems, revealing how allosteric binding can significantly alter correlation landscapes through series of pathways between distant sites [16].
Recent developments in conformational sampling methods have focused on fast approaches guided by coarse-grained normal modes [19]. These methods can adequately restructure cryptic binding sites, making them detectable by pocket-finding programs [19]. Compared with extensive molecular dynamics simulation approaches, these methods demonstrate superior efficiency, requiring only 1-2 hours for average-size proteins of approximately 400 residues [19].
Deep learning approaches have revolutionized binding affinity prediction by incorporating three-dimensional structural information and advanced neural network architectures [20] [21]. These methods address limitations of traditional machine learning approaches that rely solely on one-dimensional and two-dimensional representations of proteins and drugs [20] [22]. Deep learning models for protein-ligand binding affinity prediction are primarily based on convolutional neural networks and graph neural networks [21].
The KDBNet model represents a significant advancement in kinase-drug binding prediction, incorporating three-dimensional protein and molecule structure data as graphs and using graph neural networks to learn structure representations from binding pocket structures and atom coordinates [20]. This model achieved Pearson correlation coefficients exceeding 0.84 on public datasets and demonstrated superior performance compared to existing methods that used only one-dimensional or two-dimensional representations [20].
Table 3: Deep Learning-Based Binding Affinity Prediction Models
| Model Type | Input Features | Architecture | Performance (R) | Uncertainty Handling | Key Innovation |
|---|---|---|---|---|---|
| KDBNet | 3D structure + graphs | Graph neural network | 0.84 | Ensemble + calibration | Uncertainty quantification |
| DeepDTA | Sequences + SMILES | CNN blocks | 0.77 | None | Sequence-based |
| AiKPro | MSA + 3D conformers | Attention mechanism | 0.88 | Attention weights | Kinome-wide profiling |
| LGN | Complex + ligand graphs | Fusion model | 0.84 | Graph attention | Heterogeneous data |
| EBA | Multiple feature sets | Ensemble learning | 0.91 | Boosting framework | Multi-model ensemble |
The AiKPro model demonstrates kinome-wide bioactivity profiling capabilities by combining structure-validated multiple sequence alignments with molecular three-dimensional conformer ensemble descriptors [23]. This deep learning model uses attention-based mechanisms to capture complex patterns in kinase-ligand interactions and shows good Pearson correlation coefficients of 0.88 for test sets and 0.87 for untrained compound sets [23].
Advanced ensemble approaches have been developed to improve binding affinity prediction accuracy and robustness [24]. The Ensemble Binding Affinity method extracts information from various models using different combinations of input features and achieves superior performance with R-values of 0.914 and root mean square error values of 0.957 on benchmark test sets [24]. These ensemble methods demonstrate improvements of more than 15% in correlation values compared to individual predictors [24].
Graph neural network-based fusion models have been specifically designed to address data heterogeneity between protein macromolecules and ligand small molecules [25]. The LGN model combines ligand-based features with interaction fingerprints, achieving Pearson correlation coefficients up to 0.842 on standard benchmark datasets [25]. This approach effectively captures both local and global features within protein-ligand complexes [25].
Recent developments in uncertainty quantification for binding affinity prediction have focused on ensemble methods with calibration techniques [20]. These approaches not only improve prediction accuracy but also provide well-calibrated uncertainties that scale with prediction errors, offering statistically indicative confidence intervals [20]. The integration of uncertainty estimation enables more reliable applications in drug discovery workflows [20].